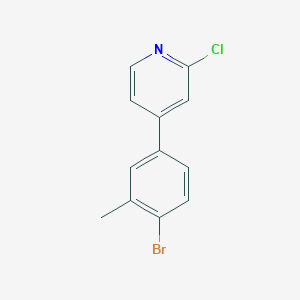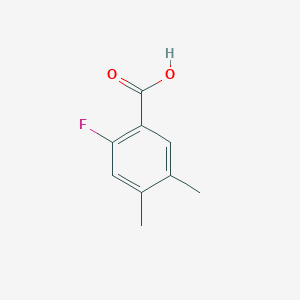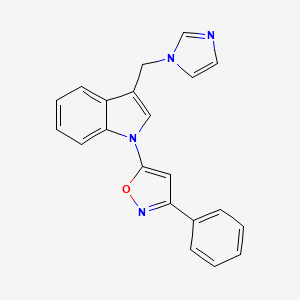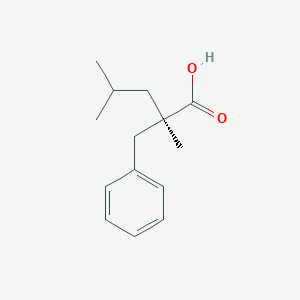
(R)-2-Benzyl-2,4-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Benzyl-2,4-dimethylpentanoic acid is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is characterized by the presence of a benzyl group attached to the second carbon of a 2,4-dimethylpentanoic acid backbone. The ® configuration indicates that the compound has a specific spatial arrangement as determined by the Cahn-Ingold-Prelog priority rules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzyl-2,4-dimethylpentanoic acid can be achieved through various methods. One common approach involves the asymmetric hydrogenation of a suitable precursor. This method typically employs a chiral catalyst to ensure the desired ® configuration is obtained. Another method involves the resolution of racemic mixtures using chiral resolving agents, which separate the ® and (S) enantiomers based on their differing interactions with the resolving agent .
Industrial Production Methods
Industrial production of ®-2-Benzyl-2,4-dimethylpentanoic acid often involves large-scale asymmetric synthesis using chiral catalysts. These processes are optimized for high yield and purity, ensuring that the desired enantiomer is produced efficiently. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Benzyl-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
®-2-Benzyl-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of ®-2-Benzyl-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Benzyl-2,4-dimethylpentanoic acid: The enantiomer of the ® form, with different spatial arrangement and potentially different biological activity.
2-Benzyl-2,4-dimethylpentanoic acid: The racemic mixture containing both ® and (S) enantiomers.
2-Benzylpentanoic acid: A structurally similar compound lacking the additional methyl groups at positions 2 and 4
Uniqueness
®-2-Benzyl-2,4-dimethylpentanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact selectively with chiral environments makes it valuable in asymmetric synthesis and chiral recognition studies.
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(2R)-2-benzyl-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C14H20O2/c1-11(2)9-14(3,13(15)16)10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,15,16)/t14-/m1/s1 |
InChI-Schlüssel |
IGCDJWUIMMLUCD-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)C[C@](C)(CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(C)CC(C)(CC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)
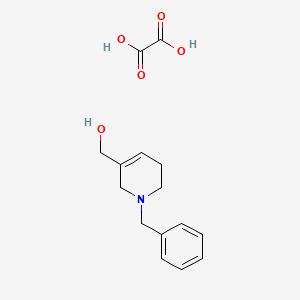
![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
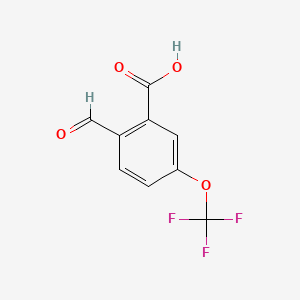
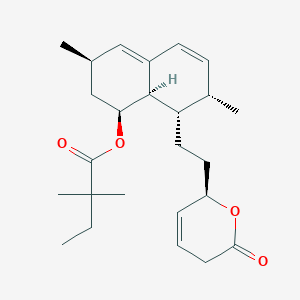
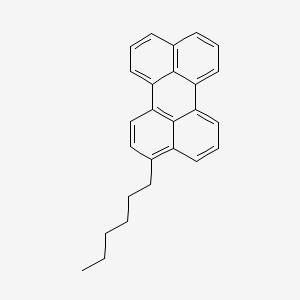
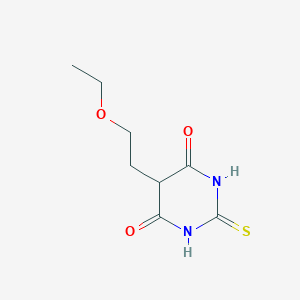
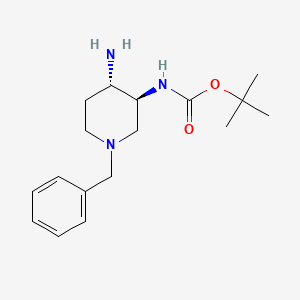
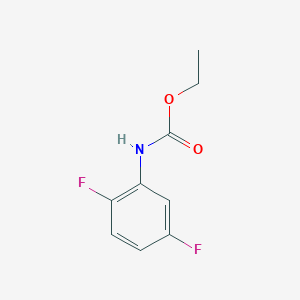
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
